3-nitrobenzaldehyde N-allylthiosemicarbazone
Overview
Description
3-nitrobenzaldehyde N-allylthiosemicarbazone is an organic compound with the molecular formula C11H12N4O2S and a molecular weight of 264.308 g/mol . It is a derivative of thiosemicarbazone, which is known for its ability to form coordination complexes with various metals . This compound is of significant interest in fields such as coordination chemistry, medicinal chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzaldehyde N-allylthiosemicarbazone typically involves the reaction of 3-nitrobenzaldehyde with N-allylthiosemicarbazide . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitrobenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
3-nitrobenzaldehyde N-allylthiosemicarbazone has a wide range of applications in scientific research:
Coordination Chemistry: It serves as a versatile ligand for forming coordination complexes with various metals.
Medicinal Chemistry: The compound exhibits bioactive properties and is investigated for its potential therapeutic applications.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compound contributes to the development of novel materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde N-allylthiosemicarbazone involves its ability to form coordination complexes with metal ions. The nitrogen and sulfur atoms in the thiosemicarbazone moiety serve as coordination sites, allowing the compound to interact with metal ions and form stable complexes . These complexes can exhibit various bioactive properties, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzaldehyde thiosemicarbazone: Similar in structure but lacks the allyl group.
4-nitrobenzaldehyde N-allylthiosemicarbazone: Similar but with the nitro group at the para position.
3-nitrobenzaldehyde N-ethylthiosemicarbazone: Similar but with an ethyl group instead of an allyl group.
Uniqueness
3-nitrobenzaldehyde N-allylthiosemicarbazone is unique due to the presence of the allyl group, which can influence its reactivity and coordination properties. This structural feature can lead to the formation of distinct coordination complexes and potentially unique bioactive properties .
Properties
IUPAC Name |
1-[(E)-(3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-6-12-11(18)14-13-8-9-4-3-5-10(7-9)15(16)17/h2-5,7-8H,1,6H2,(H2,12,14,18)/b13-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXKEANXIDNTQ-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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